molecular formula C22H32O3 B1246571 11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione

11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione

Cat. No. B1246571
M. Wt: 344.5 g/mol
InChI Key: JLOPYNSMWUXMEO-FJKSHLSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Structural Analysis and Synthesis

Microbial Transformation and Hydroxylation

Microbial transformation plays a crucial role in the hydroxylation of steroid compounds, offering a pathway to synthesize novel derivatives with potential biological activities. Research demonstrates the capability of various microbial strains to hydroxylate steroids, producing metabolites with distinct structural and functional properties. For example, the microbial transformation of androst-4-ene-3,17-dione by the fungus Beauveria bassiana has been shown to yield hydroxylated metabolites, indicating the fungus's potential as a biocatalyst for steroid modification (Zhi-gang Xiong et al., 2006).

Molecular Interactions and Inhibitory Activity

The study of new pregnenedione derivatives has revealed their inhibitory activity against enzymes and receptors, suggesting their potential therapeutic applications. Compounds such as 17alpha-hydroxy-16beta-methylpregna-1,4,6-triene-3,20-dione have been evaluated for their ability to inhibit enzymes like 5alpha-reductase, as well as their affinity for androgen receptors, highlighting the diverse biological activities of steroid derivatives (E. Bratoeff et al., 2003).

properties

Product Name

11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(8S,9S,10R,11R,12R,13R,14S,17S)-17-acetyl-11-hydroxy-10,12,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-12-20(25)19-16(18-8-7-17(13(2)23)22(12,18)4)6-5-14-11-15(24)9-10-21(14,19)3/h11-12,16-20,25H,5-10H2,1-4H3/t12-,16-,17+,18-,19+,20+,21-,22+/m0/s1

InChI Key

JLOPYNSMWUXMEO-FJKSHLSCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]2[C@@H](CCC3=CC(=O)CC[C@]23C)[C@H]4[C@]1([C@H](CC4)C(=O)C)C)O

SMILES

CC1C(C2C(CCC3=CC(=O)CCC23C)C4C1(C(CC4)C(=O)C)C)O

Canonical SMILES

CC1C(C2C(CCC3=CC(=O)CCC23C)C4C1(C(CC4)C(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione
Reactant of Route 2
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione
Reactant of Route 3
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione
Reactant of Route 4
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione
Reactant of Route 5
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione
Reactant of Route 6
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione

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